molecular formula C24H21N5O4 B6551940 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040671-69-9

5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551940
CAS No.: 1040671-69-9
M. Wt: 443.5 g/mol
InChI Key: LJJYTMXYYCIZQK-UHFFFAOYSA-N
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Description

The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This core is substituted at the 5-position with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group and at the 2-position with a 4-methylphenyl group. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in enhancing bioavailability, while the 3,4-dimethoxyphenyl substituent may contribute to π-π stacking interactions in biological targets . The 4-methylphenyl group at position 2 likely influences steric and electronic properties, affecting binding affinity and selectivity.

Properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-4-6-16(7-5-15)18-13-19-24(30)28(10-11-29(19)26-18)14-22-25-23(27-33-22)17-8-9-20(31-2)21(12-17)32-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJYTMXYYCIZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]Pyrazin-4-One Cores

a. 2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-One

  • Key Differences: The title compound replaces the 4-methylphenyl group with a 4-chlorophenyl substituent and introduces a phenethyl linker between the oxadiazole and pyrazinone rings.

b. 3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-One

  • Key Differences : This analogue substitutes the 3,4-dimethoxyphenyl group with a methyl-oxadiazole and adds a hydroxymethyl group.
Analogues with Modified Heterocyclic Cores

a. Pyrazolo[3,4-b]Pyrazin-5(4H)-Ones

  • Example : 1,3-Dimethyl-6-substituted derivatives (e.g., 13a–e in ).
  • Key Differences : The pyrazine ring is fused at positions 3 and 4 of the pyrazole instead of 1 and 3.

b. Pyrazolo[1,5-a]Pyrimidin-7(4H)-Ones

  • Example : MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one).
  • Key Differences: Replaces the pyrazinone core with pyrimidinone.
  • Impact: The pyrimidinone core may enhance hydrogen-bonding capacity compared to pyrazinone, altering target selectivity .
Functional Group Variations in Oxadiazole Derivatives

a. 5-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Derivatives

  • Example : Compounds from (e.g., 4a–k).
  • Key Differences: Lack the pyrazolo[1,5-a]pyrazinone core but share the 3,4-dimethoxyphenyl-oxadiazole motif.

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